2-Methoxy-4-pyrazol-1-ylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

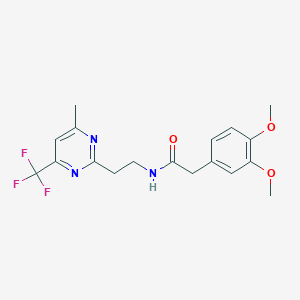

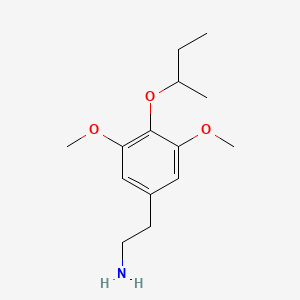

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a research chemical with the molecular formula C11H10N2O . It appears as a yellow solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves various strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been reported to yield 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .Applications De Recherche Scientifique

Synthetic Applications and Methodology

Novel Compound Synthesis : The synthesis of complex molecules, such as (E)-4-{4-[2-(2,4-Dinitrophenoxy)ethoxy]-3-methoxybenzylideneamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, has been reported, demonstrating the role of methoxybenzaldehyde derivatives in constructing molecules with potential biological activity. This synthesis showcases the versatility of these compounds in organic synthesis, providing insights into the structural influence on molecular packing and interactions (Chun-Hua Diao & Zuo‐Liang Jing, 2006).

Mechanistic Insights : Extensive kinetic studies have been performed on reactions involving 4-methoxybenzaldehyde, showcasing the impact of catalysts like fructose in promoting reactions towards the synthesis of tetrahydrobenzo[b]pyrans. These studies offer valuable information on reaction kinetics, mechanism, and the role of solvent and temperature, contributing to the understanding of catalyzed synthetic processes (Younes Ghalandarzehi, S. Habibi‐Khorassani, & M. Shahraki, 2016).

Bioactive Compound Development

- Antioxidant and Cytotoxic Activities : Research into lignin-derived 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles synthesized with aromatic aldehydes has shown significant antioxidant activity and low cytotoxicity. These findings suggest the potential of methoxybenzaldehyde derivatives in developing agents for managing free radical-related diseases or as food additives, highlighting their relevance in medicinal chemistry and food science (Xiao-hui Yang et al., 2014).

Molecular Synthesis and Catalysis

- Efficient Synthesis Techniques : The synthesis of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions shows the utility of methoxybenzaldehyde derivatives in constructing complex molecules. This process highlights the functional group tolerance, efficiency, and selectivity of these reactions under mild conditions, indicating their usefulness in the synthesis of compounds with potential pharmacological activities (Zhiyuan Chen & Jie Wu, 2010).

Orientations Futures

The future directions for research on 2-Methoxy-4-pyrazol-1-ylbenzaldehyde could involve the development of synthetic approaches to new pyrazole–benzimidazole conjugates . Additionally, the synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

Propriétés

IUPAC Name |

2-methoxy-4-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-7-10(4-3-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSLWMHZVILTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide](/img/structure/B2681260.png)

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)